N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-5-oxo-1-(p-tolyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is a complex organic compound that features a pyrrolidine ring, a tetrahydroisoquinoline moiety, and a sulfonyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the sulfonylation reaction to attach the sulfonyl group to the tetrahydroisoquinoline moiety .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could result in a variety of derivatives with different functional groups .
Scientific Research Applications
1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Similar in structure but lacks the pyrrolidine and sulfonyl groups.
8-Methyl-1-aryl-1,2,3,4-tetrahydroisoquinoline: Contains a methyl group and an aryl group but differs in the position and type of substituents.
Uniqueness
1-(4-METHYLPHENYL)-5-OXO-N-[2-(1,2,3,4-TETRAHYDROISOQUINOLINE-2-SULFONYL)ETHYL]PYRROLIDINE-3-CARBOXAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the sulfonyl group, in particular, enhances its potential as a therapeutic agent by increasing its solubility and stability .
Properties
Molecular Formula |
C23H27N3O4S |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-17-6-8-21(9-7-17)26-16-20(14-22(26)27)23(28)24-11-13-31(29,30)25-12-10-18-4-2-3-5-19(18)15-25/h2-9,20H,10-16H2,1H3,(H,24,28) |
InChI Key |
ANNPQWBUOWFELV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NCCS(=O)(=O)N3CCC4=CC=CC=C4C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.